Cas no 6953-61-3 (1-Naphthohydroxamic acid)

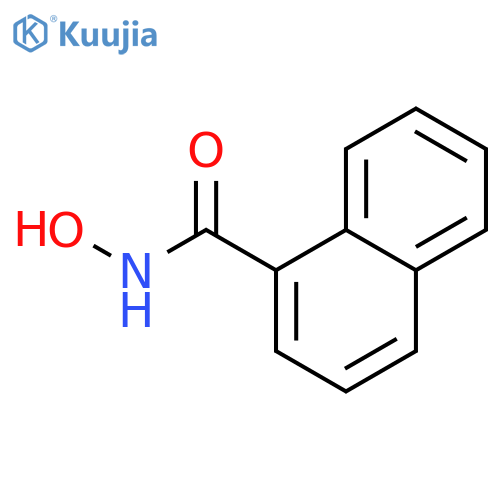

1-Naphthohydroxamic acid structure

商品名:1-Naphthohydroxamic acid

1-Naphthohydroxamic acid 化学的及び物理的性質

名前と識別子

-

- 1-Naphthohydroxamic Acid

- 1-Naphthalenecarboxamide,N-hydroxy-

- N-hydroxynaphthalene-1-carboxamide

- 1-NAPHTHALENECARBOXAMIDE,N-HYDROXY

- a-Naphthohydroxamic acid

- N-Hydroxy-1-naphthamide

- NSC 57457

- 1-NAPHTHALENECARBOXAMIDE, N-HYDROXY-

- alpha-Naphthohydroxamic acid

- Naphthalene-1-carboxylic acid hydroxyamide

- naphthylhydroxamic acid

- N-Hydroxy-1-naphthamide #

- .alpha.-Naphthohydroxamic acid

- JRZGPW

- 8GK

- CHEMBL115468

- JRZGPWOEHDOVMC-UHFFFAOYSA-N

- NSC-57457

- AKOS000168064

- HY-130538

- HDAC Inhibitor XIX, Compound 2 - CAS 6953-61-3

- KSC-229-62-1

- BDBM50015152

- 4-09-00-02407 (Beilstein Handbook Reference)

- MFCD00059546

- 1-Naphthohydroxamic Acid, >=98% (HPLC)

- KUC110101N

- CS-0108907

- SCHEMBL2230679

- DTXSID30219789

- FT-0636312

- HDAC8-IN-2

- NSC57457

- AS-60201

- T72838

- A836535

- BRN 2094470

- 6953-61-3

- N0023

- DB-019287

- 1-Naphthohydroxamic acid

-

- MDL: MFCD00059546

- インチ: 1S/C11H9NO2/c13-11(12-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H,12,13)

- InChIKey: JRZGPWOEHDOVMC-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C21)N([H])O[H]

- BRN: 2094470

計算された属性

- せいみつぶんしりょう: 187.06300

- どういたいしつりょう: 187.063329

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 49.3

- ひょうめんでんか: 0

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: No data available

- フラッシュポイント: No data available

- 屈折率: 1.677

- ようかいど: DMSO: ≥5mg/mL

- PSA: 49.33000

- LogP: 2.34970

- ようかいせい: 使用できません

1-Naphthohydroxamic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 52

- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- RTECS番号:QJ1894500

- ちょぞうじょうけん:2-8°C

1-Naphthohydroxamic acid 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

1-Naphthohydroxamic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR922061-250mg |

1-Naphthohydroxamic acid |

6953-61-3 | 98% | 250mg |

£91.00 | 2025-02-20 | |

| Ambeed | A415125-100mg |

N-Hydroxy-1-naphthamide |

6953-61-3 | 98% | 100mg |

$35.0 | 2025-02-19 | |

| ChemScence | CS-0108907-5mg |

1-Naphthohydroxamic acid |

6953-61-3 | ≥98.0% | 5mg |

$65.0 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X73375-250mg |

N-Hydroxy-1-naphthamide |

6953-61-3 | ≥98% | 250mg |

¥688.0 | 2023-09-05 | |

| eNovation Chemicals LLC | Y1228050-5g |

N-Hydroxy-1-naphthamide |

6953-61-3 | 95% | 5g |

$1000 | 2024-06-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-364388A-25 mg |

1-Naphthohydroxamic Acid, |

6953-61-3 | 25mg |

¥2,482.00 | 2023-07-11 | ||

| MedChemExpress | HY-130538-50mg |

1-Naphthohydroxamic acid |

6953-61-3 | 99.72% | 50mg |

¥4500 | 2024-05-25 | |

| 1PlusChem | 1P003F02-250mg |

1-Naphthohydroxamic acid |

6953-61-3 | 98% | 250mg |

$44.00 | 2025-02-19 | |

| 1PlusChem | 1P003F02-1g |

1-Naphthohydroxamic acid |

6953-61-3 | 98% | 1g |

$121.00 | 2025-02-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-364388-5mg |

1-Naphthohydroxamic Acid, |

6953-61-3 | 5mg |

¥639.00 | 2023-09-05 |

1-Naphthohydroxamic acid 関連文献

-

Mengmeng Jia,Heng Zhang,Yongjia Lin,Dimei Chen,Yanmei Chen,Yuanzhi Xia Org. Biomol. Chem. 2018 16 3615

6953-61-3 (1-Naphthohydroxamic acid) 関連製品

- 495-18-1(Benzohydroxamic Acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6953-61-3)1-Naphthohydroxamic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):151.0/482.0